Enhanced Lipophilicity (XLogP3) Versus Isocarboxazid
The target compound exhibits a computed XLogP3 value of 2.1, representing a significant increase over isocarboxazid, whose experimentally determined and predicted LogP values range from 1.19 to 1.49 [1][2]. This ~0.6–0.9 log unit increase, driven by the ortho-chlorine substitution on the benzyl ring, predicts enhanced passive membrane permeability and potentially altered blood-brain barrier penetration, a critical parameter for CNS-targeted research applications involving MAO enzyme inhibition [3].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Isocarboxazid: LogP = 1.19 (ALOGPS), 1.43 (ChemAxon), 1.49 (SIELC), 1.4255 (chembase) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.9 (target more lipophilic) |
| Conditions | Computed/predicted values from PubChem, HMDB, chembase, and vendor datasets |
Why This Matters
Higher lipophilicity directly impacts CNS target engagement potential, making this compound a distinct tool for structure-permeability relationship studies compared to the less lipophilic parent drug isocarboxazid.
- [1] PubChem Compound Summary CID 56231. XLogP3 = 2.1. National Center for Biotechnology Information. View Source
- [2] Human Metabolome Database: Isocarboxazid (HMDB0015377). LogP = 1.19 (ALOGPS), 1.43 (ChemAxon). View Source
- [3] Agrawal, N., & Mishra, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Computational Biology and Chemistry, 79, 155–164. View Source
